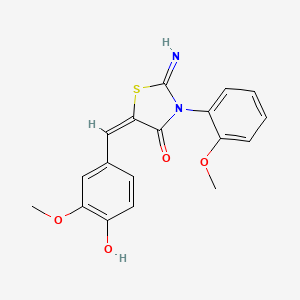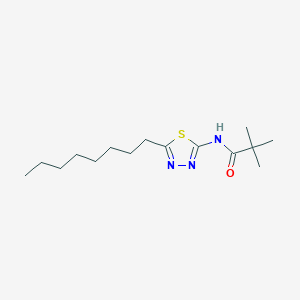![molecular formula C20H20F3N5OS B4585495 N-2,1,3-benzothiadiazol-5-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4585495.png)
N-2,1,3-benzothiadiazol-5-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide
Vue d'ensemble
Description
The compound of interest belongs to a class of chemical compounds that often feature prominently in research due to their unique structures and potential for various applications, including pharmacological activities. The chemical structure involves a benzothiadiazole core, indicative of its potential for interaction with biological systems, and a piperazine moiety, which is commonly found in compounds with significant biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of chloroacetamides with piperazine or its derivatives in the presence of a base, resulting in N-piperazinyl acetamide analogs. For example, a two-step chemical synthesis process has been described for creating analogs with significant bioactivity, suggesting a method that could potentially be applied or adapted for the synthesis of our compound of interest (Raghavendra et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals a complex interaction of different functional groups, which can influence the compound's physical and chemical properties. For instance, the orientation of acetamide and thiadiazole units in a molecule has been shown to play a crucial role in determining its crystal structure and interaction capabilities (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical properties of benzothiadiazole compounds and their derivatives often include their ability to undergo various chemical reactions, contributing to their versatility in synthesis and application. The presence of the piperazine ring often introduces sites for further chemical modification, enhancing the compound's potential for biological activity and interaction with target molecules (Wu et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. These properties are determined by the compound's molecular structure, with factors such as the arrangement of functional groups and intermolecular interactions playing a significant role. Research on related compounds has provided insights into how these factors influence physical properties (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the application of benzothiadiazole derivatives. Studies on analogs have highlighted the importance of the molecular structure in determining these properties, with specific functional groups contributing to the compound's bioactivity and potential pharmacological applications (Patel & Park, 2015).
Applications De Recherche Scientifique
Structure-Activity Relationships
Research has delved into the structure-activity relationships of compounds containing benzothiadiazole and piperazine, focusing on their potential as inhibitors for specific biological targets like phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These studies are crucial for understanding how modifications in chemical structure can impact metabolic stability and efficacy in biological systems (Stec et al., 2011).
Anticholinesterase Properties
Compounds with benzothiazole and piperazine moieties have been synthesized and evaluated for their anticholinesterase properties. This research is significant for the development of potential therapeutic agents for conditions like Alzheimer's disease, where the regulation of acetylcholine levels is a key treatment strategy (Mohsen et al., 2014).
Anticancer and Anti-inflammatory Activities
The synthesis of benzothiazole-linked derivatives has been investigated for their potential anticancer and anti-inflammatory activities. Such studies contribute to the discovery of new therapeutic compounds with improved efficacy and specificity for treating cancer and inflammation (Ghule et al., 2013).
Antimicrobial and Antifungal Applications
Research has also focused on the antimicrobial and antifungal activities of benzothiazole and piperazine derivatives. These compounds are evaluated against various pathogens, highlighting their potential as novel agents in combating infectious diseases (Chhatriwala et al., 2014).
Schistosomicidal Agents
Some benzothiazole derivatives have been synthesized and screened for their schistosomicidal activity, offering insights into the development of treatments for schistosomiasis, a significant parasitic disease (Mahran et al., 2007).
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5OS/c21-20(22,23)15-3-1-2-14(10-15)12-27-6-8-28(9-7-27)13-19(29)24-16-4-5-17-18(11-16)26-30-25-17/h1-5,10-11H,6-9,12-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPKQJXSGYQRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)
![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)
![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)

![N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4585450.png)
![3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585455.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4585459.png)


![ethyl 1-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4585466.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)
![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4585479.png)
![4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4585493.png)